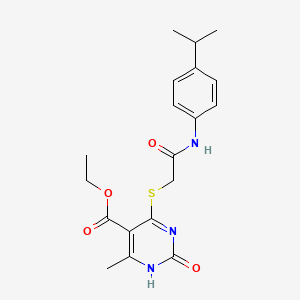

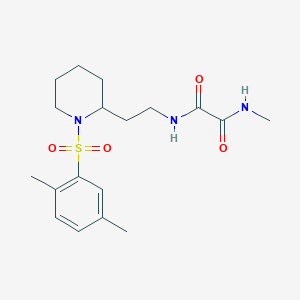

Ethyl 4-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . A method for the synthesis of diethyl ((4-isopropylphenyl) ((substituted phenyl)amino)methyl)phosphonates has been reported, which involves the reaction of 4-isopropylbenzaldehyde with various anilines and diethyl phosphite .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The compound also contains an ethyl ester group, a thioether group, and an isopropylphenyl group .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One study focused on the synthesis of pyrimidine glycosides, which involved derivatives of ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate reacting with tetra-O-acetyl-α-D-glucopyranosyl bromide. This synthesis led to compounds that were screened for antimicrobial activity, revealing that selected members exhibited such properties (El‐Sayed et al., 2008).

Crystal Structure and Spectroscopic Characterization

Another aspect of research involves the crystal structure and spectroscopic characterization, including FT-IR, 1H and 13C NMR, of similar compounds. These studies provide detailed insights into the molecular geometry and vibrational frequencies, contributing to the understanding of the compound's physical and chemical properties (Pekparlak et al., 2018).

Synthesis of Thiazolopyrimidines

Research on the synthesis of thiazolopyrimidines and related compounds demonstrated the chemical versatility of pyrimidine derivatives. These studies explored reactions that led to various heterocyclic systems, providing a foundation for the development of new compounds with potential biological activities (Sherif et al., 1993).

Ionic Liquid Mediated Synthesis

Innovative synthesis methods have also been explored, such as the ionic liquid-mediated synthesis of novel chromone-pyrimidine coupled derivatives. This approach highlights the importance of eco-friendly and efficient synthesis methods in developing new compounds with pharmacological significance (Nikalje et al., 2017).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiazolopyrimidine derivatives showcases the application of modern techniques to enhance reaction efficiency and yield. These methods not only save time and energy but also contribute to the greener synthesis of compounds with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).

Propriétés

IUPAC Name |

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-5-26-18(24)16-12(4)20-19(25)22-17(16)27-10-15(23)21-14-8-6-13(7-9-14)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,21,23)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEKVVLGJWXEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2592568.png)

![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)

![4,4-Difluoro-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B2592584.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2592585.png)